molecular formula C27H34N2O9 B579552 methyl (2S,3R,4S)-3-ethenyl-4-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate CAS No. 19456-89-4

methyl (2S,3R,4S)-3-ethenyl-4-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate

Cat. No.: B579552
CAS No.: 19456-89-4
M. Wt: 530.574
InChI Key: XBAMJZTXGWPTRM-KTSWSYMLSA-N
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Description

methyl (2S,3R,4S)-3-ethenyl-4-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate is a monoterpenoid indole alkaloid glycoside found in various plants, particularly those in the Apocynaceae family. It is a precursor to several bioactive alkaloids and plays a crucial role in the biosynthesis of complex indole alkaloids. This compound is known for its diverse biological activities and has been the subject of extensive research in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl (2S,3R,4S)-3-ethenyl-4-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate can be synthesized through the Pictet-Spengler reaction, which involves the condensation of tryptamine and secologanin under acidic conditions. This reaction produces strictosidine, which can be further converted into vincoside . The reaction typically requires mild conditions and purification by crystallization and flash chromatography to obtain the desired product in fair yield .

Industrial Production Methods

Industrial production of vincoside often involves the extraction from plant sources such as Vinca rosea. The plants are subjected to radiochemical dilution analysis and direct isolation to obtain vincoside and its related compounds . Advanced purification techniques, including column chromatography, are employed to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

methyl (2S,3R,4S)-3-ethenyl-4-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the conversion of vincoside into other bioactive alkaloids.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction of vincoside can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving vincoside often use nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from the chemical reactions of vincoside include heteroyohimbine alkaloids such as 19-epiajmalicine and its oxindole derivatives . These products are synthesized through biogenetically patterned reaction sequences .

Scientific Research Applications

Comparison with Similar Compounds

methyl (2S,3R,4S)-3-ethenyl-4-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate is compared with other similar compounds, including:

Conclusion

This compound is a versatile and significant compound in the realm of natural products and pharmacology. Its diverse chemical reactions, extensive research applications, and unique mechanism of action make it a valuable subject of study. Understanding vincoside’s properties and potential can lead to the development of new therapeutic agents and a deeper insight into the biosynthesis of complex alkaloids.

Properties

CAS No.

19456-89-4

Molecular Formula

C27H34N2O9

Molecular Weight

530.574

IUPAC Name

methyl (2S,3R,4S)-3-ethenyl-4-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate

InChI

InChI=1S/C27H34N2O9/c1-3-13-16(10-19-21-15(8-9-28-19)14-6-4-5-7-18(14)29-21)17(25(34)35-2)12-36-26(13)38-27-24(33)23(32)22(31)20(11-30)37-27/h3-7,12-13,16,19-20,22-24,26-33H,1,8-11H2,2H3/t13-,16+,19-,20-,22-,23+,24-,26+,27+/m1/s1

InChI Key

XBAMJZTXGWPTRM-KTSWSYMLSA-N

SMILES

COC(=O)C1=COC(C(C1CC2C3=C(CCN2)C4=CC=CC=C4N3)C=C)OC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

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